5-Bromo-2-propoxybenzene-1-sulfonyl chloride
CAS No.: 1048921-25-0
Cat. No.: VC6352977
Molecular Formula: C9H10BrClO3S
Molecular Weight: 313.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048921-25-0 |
|---|---|
| Molecular Formula | C9H10BrClO3S |
| Molecular Weight | 313.59 |
| IUPAC Name | 5-bromo-2-propoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3 |
| Standard InChI Key | RGCZSGFZDFOXHT-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzene ring substituted with:
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Bromine at the 5-position (meta to sulfonyl chloride)
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Propoxy group (–OCH₂CH₂CH₃) at the 2-position (ortho to sulfonyl chloride)
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Sulfonyl chloride (–SO₂Cl) at the 1-position
This arrangement creates distinct electronic effects:
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The electron-withdrawing sulfonyl chloride group deactivates the ring, directing electrophilic substitution to the para position relative to itself .
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The propoxy group’s electron-donating nature (+I effect) moderately activates the ortho/para positions of its attached carbon, potentially influencing regioselectivity in further reactions .
Physicochemical Properties (Predicted)
Synthesis and Reactivity
Route 1: Propoxylation Followed by Sulfonation
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Propoxylation of 2-bromophenol:
Reaction with 1-bromopropane under Williamson ether synthesis conditions (K₂CO₃, DMF, 80°C) : -
Chlorosulfonation:
Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group:
Route 2: Direct Functionalization of Pre-sulfonated Intermediates
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Bromination of 2-propoxybenzenesulfonyl chloride using Br₂/FeBr₃, though this risks over-bromination .
Key Reactivity Modes
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Nucleophilic substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonic esters, and sulfonic thioesters, respectively .
Example with aniline: -
Electrophilic aromatic substitution: The propoxy group directs incoming electrophiles (e.g., nitronium ions) to its ortho/para positions, though the sulfonyl chloride’s deactivation effect limits reactivity .
Applications in Organic and Medicinal Chemistry
Building Block for Sulfonamide Drugs
Sulfonamides derived from this compound could target:
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Carbonic anhydrase inhibitors: Analogous to acetazolamide, with the propoxy group enhancing membrane permeability .
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Antibacterial agents: Structural similarity to sulfa drugs suggests potential against Gram-positive pathogens.
Polymer Chemistry
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Crosslinking agent: Reacts with diamines to form sulfonamide-linked polymers. A study using 4-bromo-2-methylbenzenesulfonyl chloride achieved tensile strengths of 45–60 MPa , suggesting comparable performance for the propoxy variant.
Agricultural Chemistry
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Herbicide intermediates: Bromine’s presence enables further functionalization (e.g., Suzuki couplings) to create bioactive molecules targeting plant acetyl-CoA carboxylase .
Future Research Directions
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